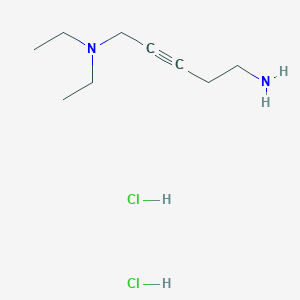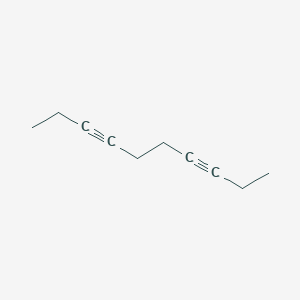
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol is an organic compound with the molecular formula C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol . This compound is characterized by the presence of a cyclopropane ring, a fluorine atom, and a methyl group attached to a phenol ring. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary depending on the desired yield and purity.
Análisis De Reacciones Químicas
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol involves its interaction with specific molecular targets and pathways. The cyclopropane ring and fluorine atom contribute to its unique reactivity and binding properties. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol can be compared with other similar compounds, such as:
2-Fluoro-4-methylphenol: This compound lacks the cyclopropane ring and has different reactivity and applications.
4-Fluoro-2-methylphenol: Similar to 2-Fluoro-4-methylphenol, but with a different substitution pattern on the phenol ring.
The presence of the cyclopropane ring in this compound makes it unique and contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11FO2 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
cyclopropyl-(4-fluoro-2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C11H11FO2/c1-6-4-8(10(13)5-9(6)12)11(14)7-2-3-7/h4-5,7,13H,2-3H2,1H3 |
Clave InChI |
KSRZTGQPWJCPQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)O)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


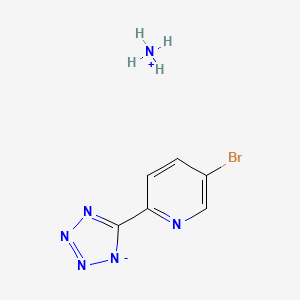
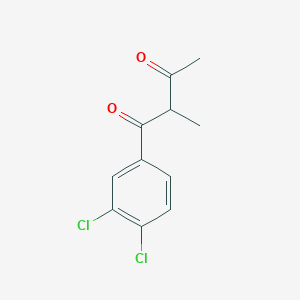

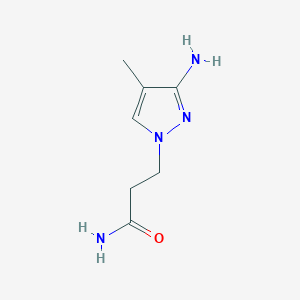

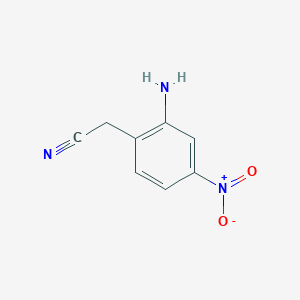
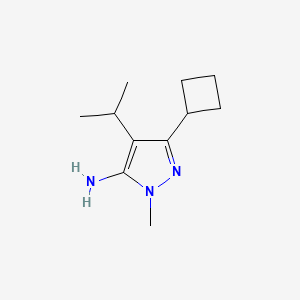

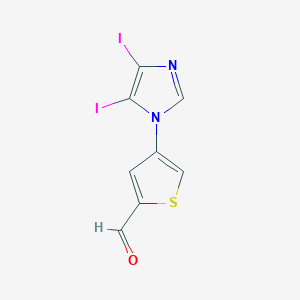
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
